molecular formula C13H20N6O3S B2533561 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide CAS No. 2097869-20-8

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide

Cat. No.: B2533561
CAS No.: 2097869-20-8
M. Wt: 340.4
InChI Key: PEDAEWCZRGYCPP-UHFFFAOYSA-N
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Description

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6. The compound features a methylene bridge linking the triazolopyridazine core to an azepane ring (a seven-membered secondary amine) terminated by a sulfonamide group. The azepane ring introduces conformational flexibility and moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S/c1-22-13-7-6-11-15-16-12(19(11)17-13)10-14-23(20,21)18-8-4-2-3-5-9-18/h6-7,14H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDAEWCZRGYCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide involves the inhibition of specific enzymes such as c-Met and Pim-1. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Potential Pharmacological Impact
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, azepane-sulfonamide Sulfonamide Enhanced metabolic stability
Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, dihydropyridazinyl-acetamide Acetamide Moderate solubility, H-bonding
Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, benzimidazole-propanamide Propanamide, Benzimidazole Aromatic interactions, lipophilicity

Limitations and Future Research Directions

Current evidence lacks direct biological data for the target compound, relying on structural analogies. Future studies should:

Evaluate the target compound’s enzymatic inhibition profile (e.g., kinase or protease assays).

Compare solubility, logP, and metabolic stability with analogs.

Explore synergistic effects of the azepane-sulfonamide motif in vivo.

Biological Activity

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide (CAS Number: 2097869-20-8) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C13_{13}H20_{20}N6_6O3_3S
  • Molecular Weight : 340.40 g/mol
  • Structure : The compound features a triazolo[4,3-b]pyridazine core linked to an azepane sulfonamide group, which is significant for its biological activity.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the triazole ring is particularly noteworthy as triazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of 1,2,4-triazole have been shown to reduce cytokine production in peripheral blood mononuclear cells (PBMCs).

In one study, the compounds demonstrated a reduction in Tumor Necrosis Factor-alpha (TNF-α) levels by approximately 44–60% at varying concentrations. This suggests a potential for this compound to modulate inflammatory responses effectively .

2. Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

3. Antiproliferative Effects

Preliminary evaluations suggest that this compound may possess antiproliferative activity against various cancer cell lines. In vitro studies have indicated that certain triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .

Case Studies and Research Findings

StudyFindings
Evaluation of 1,2,4-Triazole Derivatives Demonstrated significant inhibition of TNF-α production in PBMCs and potential antiproliferative effects against cancer cells .
Antimicrobial Testing Compounds similar to this compound showed effectiveness against multiple bacterial strains .
Cytotoxicity Assessment Low toxicity levels were observed in cultured human PBMCs at high doses (100 µg/mL), indicating a favorable safety profile .

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